2,3-Dibromo-5-(4-(tert-butyl)phenyl)thiophene CAS 1415482-23-3
2,3-Dibromo-5-(4-(tert-butyl)phenyl)thiophene CAS 1415482-23-3
An In-depth Technical Guide to 2,3-Dibromo-5-(4-(tert-butyl)phenyl)thiophene
CAS Registry Number: 1415482-23-3
Executive Summary
This document provides a comprehensive technical overview of 2,3-Dibromo-5-(4-(tert-butyl)phenyl)thiophene, a substituted aromatic heterocyclic compound. As a member of the thiophene family, this molecule is structurally primed for applications in materials science, particularly in the burgeoning field of organic electronics. The presence of a π-conjugated thiophene core, a solubilizing 4-(tert-butyl)phenyl group, and two reactive bromine atoms at the C2 and C3 positions makes it a highly versatile building block. This guide will delve into its physicochemical properties, plausible synthetic routes based on established organometallic chemistry, and its potential applications as a precursor for organic semiconductors and as an intermediate in medicinal chemistry.
Physicochemical Properties & Characterization
The inherent properties of a molecule dictate its behavior and suitability for specific applications. The key identifiers and physical characteristics of 2,3-Dibromo-5-(4-(tert-butyl)phenyl)thiophene are summarized below.
| Property | Value | Source |
| CAS Number | 1415482-23-3 | [1] |
| Molecular Formula | C₁₄H₁₄Br₂S | [1] |
| Molecular Weight | 374.14 g/mol | [1] |
| Melting Point | 59-60 °C (literature) | [1] |
| InChI Key | Information not available | |
| Canonical SMILES | Information not available |
Spectroscopic Profile (Predicted)
While specific spectral data for this compound is not publicly available, a predictive analysis based on its structure and data from analogous compounds provides a reliable characterization profile.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals. The lone proton on the thiophene ring (at the C4 position) would likely appear as a singlet in the aromatic region. The 4-(tert-butyl)phenyl group would exhibit two doublets, characteristic of a 1,4-disubstituted benzene ring. A sharp, high-intensity singlet corresponding to the nine equivalent protons of the tert-butyl group would be prominent in the aliphatic region (~1.3 ppm).
-
¹³C NMR: The carbon NMR spectrum would reveal all 14 carbon atoms. The signals would include four for the thiophene ring (two brominated, one aryl-substituted, and one proton-bearing), four for the phenyl ring (two proton-bearing, one tert-butyl substituted, and one thiophene-substituted), and two for the tert-butyl group (the quaternary carbon and the three equivalent methyl carbons).[2]
-
Mass Spectrometry (MS): The mass spectrum would be characterized by a prominent molecular ion peak (M⁺). Due to the presence of two bromine atoms, a distinctive isotopic pattern would be observed for the molecular ion cluster, with major peaks at M, M+2, and M+4 in an approximate 1:2:1 intensity ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Synthesis and Reaction Chemistry
The synthesis of 2,3-Dibromo-5-(4-(tert-butyl)phenyl)thiophene is not explicitly detailed in the literature. However, a highly plausible and efficient route can be designed utilizing modern cross-coupling methodologies, which are standard for creating C-C bonds with substituted thiophenes.[3][4][5][6]
Retrosynthetic Analysis
A logical disconnection approach points to a Suzuki-Miyaura cross-coupling reaction as the key bond-forming step. The target molecule can be disconnected at the C5-phenyl bond, leading to two readily available precursors: 2,3,5-tribromothiophene and (4-(tert-butyl)phenyl)boronic acid.
Caption: Retrosynthetic pathway for the target compound.
Proposed Synthetic Workflow
The Suzuki-Miyaura reaction is ideal for this transformation due to its high functional group tolerance and generally excellent yields.[3] The reaction selectively occurs at the C5 position of 2,3,5-tribromothiophene, which is more reactive than the C2 or C3 positions in palladium-catalyzed couplings.
Caption: Proposed Suzuki-Miyaura synthesis workflow.
Step-by-Step Experimental Protocol (Hypothetical)
-
Setup: To a flame-dried reaction vessel, add 2,3,5-tribromothiophene (1.0 eq), (4-(tert-butyl)phenyl)boronic acid (1.1 eq), and a suitable base such as potassium phosphate (K₃PO₄, 3.0 eq).
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (e.g., nitrogen or argon).
-
Solvent and Catalyst Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v). To this suspension, add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq).
-
Reaction: Heat the reaction mixture with vigorous stirring to a temperature of 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure 2,3-Dibromo-5-(4-(tert-butyl)phenyl)thiophene.
Subsequent Reactivity
The true value of this molecule lies in its potential for further functionalization. The bromine atoms at the C2 and C3 positions serve as versatile synthetic handles for subsequent cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the construction of more complex, π-extended systems or polymers.[7] This makes it an invaluable intermediate for building tailored organic materials.
Applications & Field Insights
Thiophene-containing molecules are cornerstone materials in multiple high-technology and pharmaceutical fields due to their unique electronic structure and chemical robustness.[8]
Organic Electronics
The primary application domain for compounds like 2,3-Dibromo-5-(4-(tert-butyl)phenyl)thiophene is organic electronics. Thiophene derivatives are prized for their semiconducting properties, which stem from their delocalized π-electron systems.[9][10]
-
Organic Field-Effect Transistors (OFETs): Substituted thiophenes are used as the active semiconductor layer in OFETs. The introduction of functional groups like the tert-butylphenyl moiety can improve solubility for solution-based processing and influence the molecular packing in thin films, which is critical for achieving high charge carrier mobility.[10][11]
-
Organic Photovoltaics (OPVs): In OPVs, thiophene-based polymers and small molecules often serve as the electron-donor material, responsible for absorbing sunlight and generating excitons.[11] The dibromo functionality of the title compound is a key feature, enabling its use as a monomer for polymerization into high-performance donor polymers.
-
Organic Light-Emitting Diodes (OLEDs): Thiophene derivatives can be incorporated into the emissive or charge-transport layers of OLEDs.[9][11] Their tunable electronic properties allow for the engineering of materials with specific energy levels (HOMO/LUMO) to optimize device efficiency and color purity.
Medicinal Chemistry
The thiophene ring is a "privileged pharmacophore" in drug discovery, recognized for its presence in numerous FDA-approved drugs.[12] It often acts as a bioisosteric replacement for a phenyl ring, modifying a drug's metabolic stability and potency.[13] Thiophene derivatives have demonstrated a vast array of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[12][14][15][16]
While no specific biological activity is reported for 2,3-Dibromo-5-(4-(tert-butyl)phenyl)thiophene itself, its structure makes it an attractive scaffold for creating libraries of new chemical entities. The two bromine atoms can be replaced through cross-coupling reactions to introduce diverse functional groups, enabling a systematic exploration of the structure-activity relationship (SAR) for various therapeutic targets.
Safety, Handling, and Storage
As with any laboratory chemical, 2,3-Dibromo-5-(4-(tert-butyl)phenyl)thiophene should be handled with care by trained personnel familiar with standard laboratory safety procedures.
-
General Handling: Treat the compound as having unknown hazards and toxicity.[1] Avoid inhalation, ingestion, and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation. The storage area should be well-ventilated.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations for hazardous waste.
Conclusion
2,3-Dibromo-5-(4-(tert-butyl)phenyl)thiophene (CAS 1415482-23-3) is a strategically designed chemical intermediate with significant potential. Its key features—a semiconducting thiophene core, a solubilizing tert-butylphenyl group, and two reactive bromine handles—make it a valuable building block for two primary fields. In materials science, it is an ideal precursor for creating advanced organic semiconductors for use in OFETs, OPVs, and OLEDs. In medicinal chemistry, it serves as a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. Its well-defined structure and predictable reactivity position it as a key component in the development of next-generation technologies and pharmaceuticals.
References
- Exploring Thiophene Compounds: Pioneering Applications in Organic Electronics. (2024). Semantic Scholar.
- The Role of Thiophene Derivatives in Advanced Electronic Chemicals. Source not specified.
- Thiophenes For Semiconductors. Alfa Chemistry.
- Synthesis and Uses of Thioacenes and Oligothiophenes for Organic Electronic Devices. (2021). Trends Tech Sci Res.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.
- Synthesis and Applications of Thiophene Derivatives as Organic Materials.
- APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar.
- Synthesis and Pharmacological Study of Thiophene Deriv
- Biological Activities of Thiophenes. (2024). Encyclopedia MDPI.
- Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. (2022). Taylor & Francis.
- CAS RN 1415482-23-3 | 2,3-Dibromo-5-(4-(tert-butyl)phenyl)thiophene. Hoffman Fine Chemicals.
- NMR Chemical Shifts. Source not specified.
- Sonogashira coupling reactions of 2,3-dibromothiophene 1 with terminal alkynes.
- Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PMC.
- 3-Bromo-5-(tert-butyl)benzo[b]thiophene. Source not specified.
- 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. (2022). RSC Publishing.
- (PDF) Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2025).
- Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. (2015). MDPI.
Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00654E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]
- 12. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. impactfactor.org [impactfactor.org]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. tandfonline.com [tandfonline.com]
